molecular formula C5H14N2 B049237 N,N,N'-Trimethylethylenediamine CAS No. 142-25-6

N,N,N'-Trimethylethylenediamine

Cat. No.: B049237
CAS No.: 142-25-6
M. Wt: 102.18 g/mol
InChI Key: HVOYZOQVDYHUPF-UHFFFAOYSA-N
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Description

N,N,N’-Trimethylethylenediamine: is an organic compound with the chemical formula (CH₃)₂NCH₂CH₂NHCH₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a ligand and a nucleophile, making it valuable in organic synthesis and coordination chemistry .

Mechanism of Action

Target of Action

N,N,N’-Trimethylethylenediamine is a versatile organic compound that is used as a reagent in various chemical reactions .

Mode of Action

N,N,N’-Trimethylethylenediamine is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom . This structure makes it a strong base, capable of accepting protons from acids . In chemical reactions, it often acts as a nucleophile, meaning it donates a pair of electrons to form a new bond .

Biochemical Pathways

As a chemical reagent, N,N,N’-Trimethylethylenediamine doesn’t directly participate in biological pathways. It plays a crucial role in the synthesis of various compounds that may influence biochemical pathways . For instance, it has been used in the preparation of a novel gemini surfactant .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and ionization state .

Result of Action

The result of N,N,N’-Trimethylethylenediamine’s action is highly dependent on the specific chemical reaction in which it is involved . For example, in the synthesis of the aforementioned gemini surfactant, it acts as a nucleophile to form a new bond with an alkyl bromide .

Action Environment

The action of N,N,N’-Trimethylethylenediamine can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the solution, as it is a base and can accept protons from acids . Additionally, temperature and solvent can also impact the rate and outcome of the reactions in which it participates .

Biochemical Analysis

Biochemical Properties

N,N,N’-Trimethylethylenediamine has been used as an amine component for in situ formation of α-amino alkoxides

Cellular Effects

Given its role in the formation of α-amino alkoxides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the formation of α-amino alkoxides , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’-Trimethylethylenediamine can be synthesized using several methods. One common method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine or dimethylamine in an aqueous solution. The reaction is carried out by adding the aqueous solution of the chloroethane derivative dropwise into the amine solution, followed by separation and purification of the organic phase .

Industrial Production Methods: Industrial production of N,N,N’-Trimethylethylenediamine typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: N,N,N’-Trimethylethylenediamine is unique due to its specific structure, which provides a balance between steric hindrance and nucleophilicity. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well .

Properties

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOYZOQVDYHUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059714
Record name 1,2-Ethanediamine, N,N,N'-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-25-6
Record name N,N,N′-Trimethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N,N,N'-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(2-(methylamino)ethyl)amine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N,N'-Trimethylethylenediamine?

A1: this compound has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize 1H and 13C NMR spectroscopy to characterize this compound. [] These techniques provide insights into the structure and purity of the compound.

Q3: Is this compound stable under ambient conditions?

A3: this compound is typically stored and handled under inert conditions to prevent degradation. []

Q4: How does this compound function as a ligand in metal-catalyzed reactions?

A4: this compound often acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. [, , ] This coordination can influence the reactivity and selectivity of the metal catalyst. For instance, it enhances catalytic activity in the coupling reaction of CO2 and epoxides with tetracarbonyl metal complexes. []

Q5: What types of reactions utilize this compound as a reagent?

A5: this compound can be utilized in organic synthesis, such as in the synthesis of substituted dihydrodipyridopyrazines via lithiation reactions. [] It can also be used as a starting material in the synthesis of this compound-substituted compounds with three-and four-coordinate phosphorus. []

Q6: Are there specific examples of this compound's use in catalysis?

A6: this compound is a key component in:

  • Halide-free CO2 coupling: It forms active catalysts with tetracarbonylchromium(0), molybdenum(0), and tungsten(0) complexes for coupling CO2 with epoxides, eliminating the need for halides. []
  • Ring-opening polymerization: Zinc complexes containing this compound show promise as catalysts for the controlled ring-opening polymerization of lactide. []

Q7: Has computational chemistry been applied to study this compound and its complexes?

A7: Yes, Density Functional Theory (DFT) calculations help researchers understand the role of steric effects in this compound copper complexes and how these influence the resulting geometry, bonding mode of thiocyanate ligands, and the dimensionality of the complex. [, ]

Q8: How do structural modifications of this compound impact its coordination behavior?

A8: Variations in alkyl substitution on the nitrogen atoms of ethylenediamine derivatives directly affect their coordination to metal centers and subsequently influence catalytic activity. [] Increasing the number of methyl substituents on the nitrogen atoms generally enhances catalytic activity. []

Q9: Is there information available regarding the safety and handling of this compound?

A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to treat this compound as a potentially hazardous chemical and handle it with appropriate safety precautions.

Q10: What are some other notable research areas involving this compound?

A10: Research highlights the use of this compound in several diverse fields:

  • Solvent recognition: Nickel(II)-chelate complexes incorporated into Nafion membranes, with this compound as a ligand, function as colorimetric solvent indicators. The color change is linked to the donor number of the solvent interacting with the complex. []
  • C-2 Epimerization of Aldoses: Nickel(II) diamine complexes, including those with this compound, catalyze the C-2 epimerization of aldoses, a reaction involving a stereospecific rearrangement of the carbon skeleton. [, , ]
  • Liposomal Membrane Permeation: Lipophilic amines, including N-hexadecyl-N,N',N'-trimethylethylenediamine, influence the permeation of lanthanide ions across phosphate-functionalized liposomal membranes. []

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